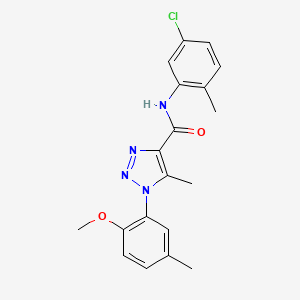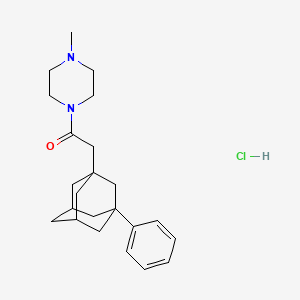
1-(4-Methylpiperazin-1-yl)-2-(3-phenyladamantan-1-yl)ethan-1-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(4-Methylpiperazin-1-yl)-2-(3-phenyladamantan-1-yl)ethan-1-one hydrochloride” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals . The adamantan-1-yl group is a type of structure found in drugs like memantine, which is used in the treatment of Alzheimer’s disease .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the piperazine ring and the 3-phenyladamantan-1-yl group . Detailed structural analysis would require techniques such as X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used . Piperazine rings can participate in various reactions, including substitutions and ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the piperazine ring might make it a base, and it might have high solubility in polar solvents due to the presence of polar functional groups .Applications De Recherche Scientifique
Synthesis Methods
Research has shown various methods for synthesizing phenylpiperazine derivatives, which include 1-(4-Methylpiperazin-1-yl)-2-(3-phenyladamantan-1-yl)ethan-1-one hydrochloride. For example, an electrochemical oxidation method has been developed for the synthesis of new phenylpiperazine derivatives in an environmentally friendly and safe manner using cyclic voltammetry and controlled-potential coulometry methods (Nematollahi & Amani, 2011).
Anticancer Activity
Several studies have focused on the anticancer activity of compounds similar to 1-(4-Methylpiperazin-1-yl)-2-(3-phenyladamantan-1-yl)ethan-1-one hydrochloride. For instance, derivatives of 1-(4-diarylmethylpiperazine-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione have shown moderate-to-potent antiproliferative activities against various cancer cell lines (Jiang, Xu, & Wu, 2016).
Antimycobacterial Activity
Derivatives of phenylpiperazine, including those structurally related to 1-(4-Methylpiperazin-1-yl)-2-(3-phenyladamantan-1-yl)ethan-1-one hydrochloride, have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. Some derivatives have shown better activity than standard treatments (Biava et al., 2008).
Antibacterial and Antifungal Activity
Research has also been conducted on derivatives of thiophene-2-carboxaldehyde, which share structural similarities with 1-(4-Methylpiperazin-1-yl)-2-(3-phenyladamantan-1-yl)ethan-1-one hydrochloride, demonstrating good antibacterial and antifungal activities (Shareef et al., 2016).
Other Applications
Other potential applications of compounds related to 1-(4-Methylpiperazin-1-yl)-2-(3-phenyladamantan-1-yl)ethan-1-one hydrochloride include improvements in learning and memory in mice, as shown in studies on similar compounds (Zhang, 2012).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(4-methylpiperazin-1-yl)-2-(3-phenyl-1-adamantyl)ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O.ClH/c1-24-7-9-25(10-8-24)21(26)16-22-12-18-11-19(13-22)15-23(14-18,17-22)20-5-3-2-4-6-20;/h2-6,18-19H,7-17H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSGWNDWFWMDSFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CC23CC4CC(C2)CC(C4)(C3)C5=CC=CC=C5.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylpiperazin-1-yl)-2-(3-phenyladamantan-1-yl)ethan-1-one hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


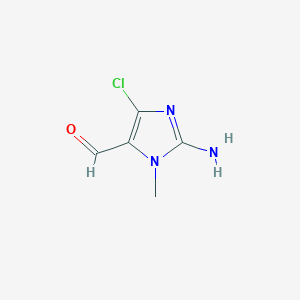
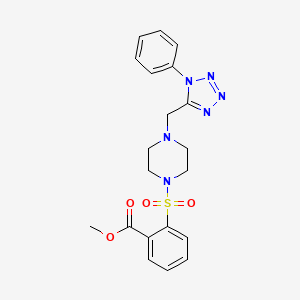
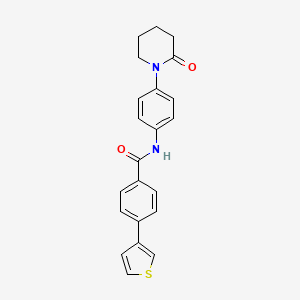
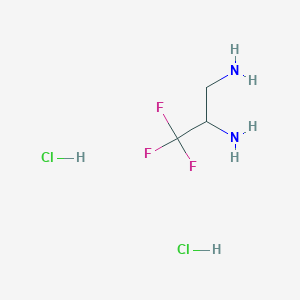
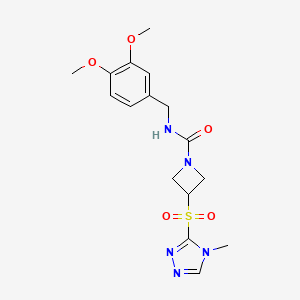
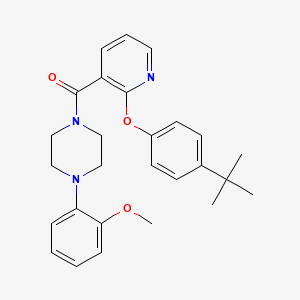
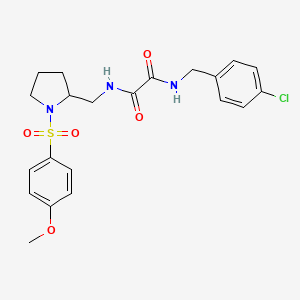
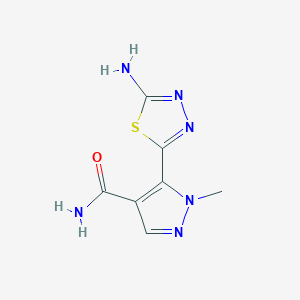
![[1-(2-Chloropyridin-4-yl)-2,5-dioxoimidazolidin-4-yl]acetic acid](/img/structure/B2646662.png)
![1-[3-(4-Cyclopropyl-1,2,4-triazol-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2646665.png)
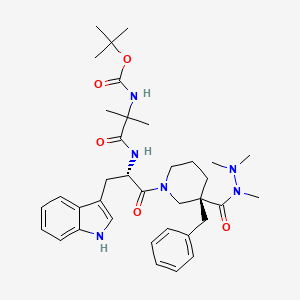
![1,3-dimethyl-2,4-dioxo-7-propyl-N-(4-sulfamoylphenethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2646667.png)
